
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a thiazole-based compound that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Anticancer Activity
One significant area of research is the synthesis and biological evaluation of thiazole derivatives as anticancer agents. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells and a potential for inducing apoptosis in cancer cells more effectively than some standard treatments like cisplatin (A. Evren et al., 2019).
Optoelectronic Properties
Research into thiazole-based polythiophenes for their optoelectronic properties has been conducted, highlighting the potential of these compounds in electronic and photonic applications. The synthesis of thiazole-containing monomers and their polymerization revealed materials with promising optical band gaps and switching times, suitable for various electronic applications (P. Camurlu & N. Guven, 2015).
Anti-Diabetic Agents
Novel bi-heterocyclic compounds synthesized from thiazole and thiadiazole derivatives were evaluated for their potential as anti-diabetic agents. These studies found that many compounds exhibited potent inhibitory potential against the α-glucosidase enzyme, suggesting their use as valuable anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).
Antimicrobial Activity
Thiazolidin-4-one derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activity, indicating their potential use in treating bacterial and fungal infections (B. A. Baviskar et al., 2013).
Propiedades
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c1-10-13(21-15(17-10)12-5-3-7-20-12)9-16-14(18)8-11-4-2-6-19-11/h2-7H,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPIZHGJJYKVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

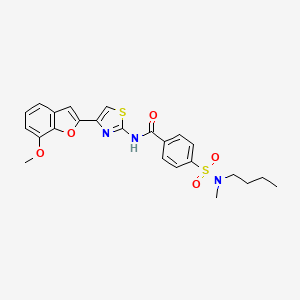
![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)
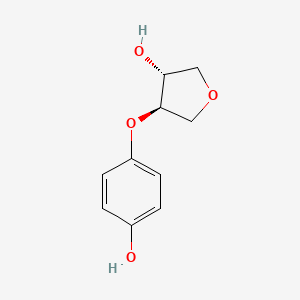
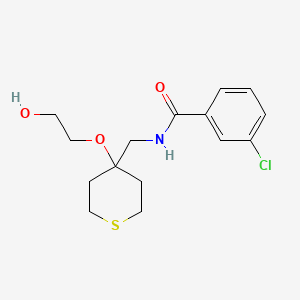


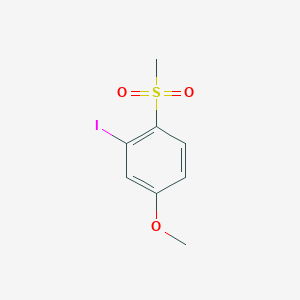
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2638069.png)
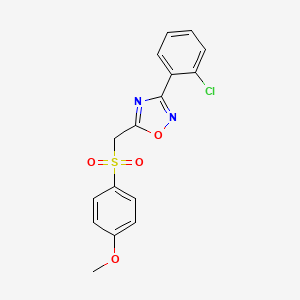
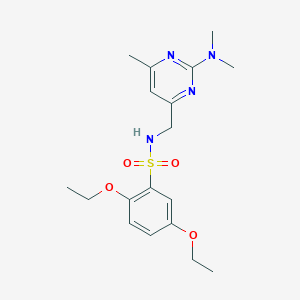
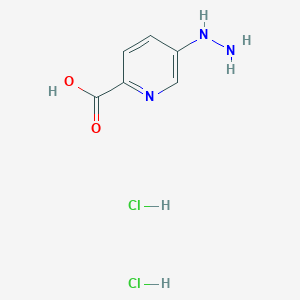

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)